Timosaponin Bii
Overview
Description
Synthesis Analysis
The enzymatic synthesis of Timosaponin Bii can be catalyzed by the extremely thermophilic enzyme Toruzyme 3.0L, leading to the production of alpha-glucosyl-timosaponin Bii along with other glucosylation derivatives. The enzyme Cyclodextrin-glycosyltransferase (CGTase) plays a crucial role in this process, demonstrating high thermal tolerance and favoring enzymatic activity at temperatures as high as 100°C (Zhou et al., 2010). Additionally, a comprehensive strategy involving partially protected glycosyl donors has facilitated the efficient total synthesis of Timosaponin Bii in ten steps with an 18% overall yield, highlighting the compound's complex molecular structure and the sophisticated approaches required for its synthesis (Cheng et al., 2009).
Molecular Structure Analysis
The molecular structure of Timosaponin Bii, characterized by its steroidal saponin backbone, is pivotal for its biological activities. The structural elucidation of Timosaponin Bii and its metabolites has been achieved through advanced spectroscopic methods, including NMR and mass spectrometry, providing insight into its complex glycosylation patterns and molecular interactions (Zhou et al., 2010; Cheng et al., 2009).
Chemical Reactions and Properties
Timosaponin Bii undergoes various chemical reactions, including glucosylation and hydrolysis, under specific enzymatic conditions. These reactions are crucial for modifying its structure to enhance its pharmacological profile or to study its metabolism and bioavailability (Zhou et al., 2010; Zhou et al., 2010).
Physical Properties Analysis
While specific studies detailing the physical properties of Timosaponin Bii, such as solubility, melting point, and crystalline structure, are not highlighted in the retrieved documents, these characteristics play a significant role in its formulation and therapeutic application.
Chemical Properties Analysis
The chemical properties of Timosaponin Bii, including its reactivity with biological molecules, stability under various conditions, and its metabolite profile, are essential for understanding its mechanism of action and therapeutic potential. For instance, its biotransformation by gut microbiota into various metabolites indicates its extensive metabolism, which could influence its pharmacological activity and bioavailability (Dong et al., 2021).
Scientific Research Applications
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Anti-Inflammatory Activity
- Field : Immunology
- Application : Timosaponin BII (TB-II) is a steroidal saponin that has diverse biological activities, including anti-inflammatory activity .
- Method : The study investigated the effects of TB-II on superoxide generation induced by various agents in isolated human neutrophils .
- Results : TB-II (20-100 µM) was found to inhibit superoxide generation .
-
Antiviral Activity
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Antiplatelet Activity
Safety And Hazards
Future Directions
The metabolic characteristics of gut microbiota may be an important indicator of the pharmacological activity of Timosaponin Bii . The absorption and bioavailability of Timosaponin Bii were improved after salt processing, providing a rationale for how the salt processing enhances the hypoglycemic effect of Anemarrhena Rhizoma .
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORUXVRKWOHYEO-FRUGGTEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
921.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Timosaponin Bii |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.